NRX-103094

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C20H11Cl2F3N2O4S |

|---|---|

Molekulargewicht |

503.3 g/mol |

IUPAC-Name |

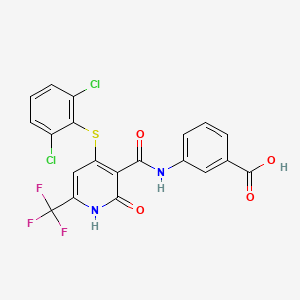

3-[[4-(2,6-dichlorophenyl)sulfanyl-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid |

InChI |

InChI=1S/C20H11Cl2F3N2O4S/c21-11-5-2-6-12(22)16(11)32-13-8-14(20(23,24)25)27-18(29)15(13)17(28)26-10-4-1-3-9(7-10)19(30)31/h1-8H,(H,26,28)(H,27,29)(H,30,31) |

InChI-Schlüssel |

HFBGFWJURBVNFD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=CC(=C1)NC(=O)C2=C(C=C(NC2=O)C(F)(F)F)SC3=C(C=CC=C3Cl)Cl)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of NRX-103094

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NRX-103094 is a potent, drug-like small molecule that functions as a "molecular glue," a novel therapeutic modality. It operates by enhancing the protein-protein interaction (PPI) between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By stabilizing this interaction, particularly with mutant forms of β-catenin that are resistant to degradation, this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin. This mechanism effectively reduces the levels of a key driver of various cancers, offering a promising strategy for targeting "undruggable" proteins. This document provides a comprehensive overview of the mechanism of action of this compound, including its biochemical and cellular activities, detailed experimental protocols, and a visual representation of its role in the β-catenin signaling pathway.

Core Mechanism of Action: A Molecular Glue for β-Catenin Degradation

The primary mechanism of action of this compound is the enhancement of the binding affinity between β-catenin and β-TrCP, a substrate recognition subunit of the SCF E3 ubiquitin ligase complex.[1][2][3][4][5][6][7][8] In many cancers, mutations in β-catenin, particularly at the Ser33 and Ser37 phosphorylation sites, prevent its recognition by β-TrCP, leading to its accumulation and the subsequent activation of oncogenic gene transcription.[9]

This compound acts as a molecular glue by inserting itself into the interface between β-catenin and β-TrCP, creating a more stable ternary complex.[9] This induced proximity overcomes the reduced binding affinity caused by mutations, effectively restoring the natural degradation process. The stabilized complex allows for the efficient transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, marking it for degradation by the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its analogs in various biochemical and cellular assays.

| Compound | Target β-Catenin Peptide | Assay Type | EC50 (nM) | Kd (nM) | Reference |

| This compound | pSer33/Ser37 | Interaction Enhancement | 62 | 0.6 | [1][2][5][6] |

| This compound | pSer33/Ser37 | Interaction Enhancement | 457 | - | [1][6] |

| This compound | S33E/S37A (phosphomimetic) | Interaction Enhancement | - | 22 (at 40 µM) | [1][6] |

| NRX-252114 | pSer33/S37A | Interaction Enhancement | 6.5 | 0.4 |

Note: Variations in EC50 values may be attributed to different assay conditions or peptide constructs used in the experiments.

Signaling Pathway and Mechanism Visualization

The following diagrams illustrate the Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound, based on the primary literature.

Biochemical Interaction Enhancement Assay (AlphaScreen)

This assay quantifies the ability of this compound to enhance the interaction between β-catenin and β-TrCP in a biochemical setting.

-

Materials:

-

Recombinant GST-tagged β-TrCP

-

Biotinylated β-catenin phosphopeptide (e.g., pSer33/Ser37)

-

AlphaScreen Glutathione Donor Beads

-

AlphaScreen Streptavidin Acceptor Beads

-

Assay Buffer: 25 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20

-

This compound and other test compounds

-

384-well microplates

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add GST-β-TrCP and biotinylated β-catenin peptide to the wells of a 384-well plate.

-

Add the diluted this compound to the wells.

-

Incubate the mixture at room temperature for 1 hour.

-

Add a mixture of AlphaScreen Glutathione Donor Beads and Streptavidin Acceptor Beads to each well.

-

Incubate the plate in the dark at room temperature for 1-2 hours.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

-

Data Analysis:

-

The AlphaScreen signal is proportional to the amount of β-catenin:β-TrCP complex formed.

-

Plot the signal against the concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.

-

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5c)

-

Recombinant SCFβ-TrCP complex

-

Recombinant full-length β-catenin (wild-type or mutant)

-

Ubiquitin

-

ATP

-

Ubiquitination Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT

-

This compound

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

-

Procedure:

-

Assemble the ubiquitination reaction mixture containing E1, E2, SCFβ-TrCP, β-catenin, ubiquitin, and ATP in ubiquitination buffer.

-

Add this compound or vehicle control (DMSO) to the reaction.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin (which appear as a high molecular weight smear or ladder).[1]

-

Cellular β-Catenin Degradation Assay

This assay measures the ability of this compound to induce the degradation of β-catenin in a cellular context.

-

Materials:

-

Cancer cell line with a known β-catenin mutation (e.g., TOV-112D with S37A mutation)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

Procedure:

-

Plate cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with a dose-response of this compound or vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Wash the cells with PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE.

-

Perform SDS-PAGE and Western blotting to detect the levels of β-catenin and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for β-catenin and the loading control.

-

Normalize the β-catenin signal to the loading control signal.

-

Plot the normalized β-catenin levels against the concentration of this compound to determine the DC50 (concentration for 50% degradation).

-

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its "molecular glue" mechanism, which enhances the natural interaction between mutant β-catenin and its E3 ligase, provides a powerful and specific approach to reduce the levels of this critical oncoprotein. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and drug developers interested in this novel therapeutic agent and the broader field of molecular glues. Further investigation into the in vivo efficacy and safety profile of this compound and its analogs is warranted to fully realize its therapeutic potential.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - TargetMol Chemicals Inc [bioscience.co.uk]

- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cenmed.com [cenmed.com]

- 5. abmole.com [abmole.com]

- 6. xcessbio.com [xcessbio.com]

- 7. biocat.com [biocat.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. library-search.open.ac.uk [library-search.open.ac.uk]

NRX-103094: A Molecular Glue for Targeted Protein Degradation

An In-depth Technical Guide on the Core Mechanism and Application of a Novel β-catenin:β-TrCP Interaction Enhancer

Abstract

NRX-103094 is a potent, cell-permeable small molecule that functions as a "molecular glue" to enhance the interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. This targeted modulation of a protein-protein interaction (PPI) leads to the ubiquitylation and subsequent proteasomal degradation of β-catenin. This guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative biochemical data and detailed experimental methodologies. It is intended for researchers and drug development professionals interested in the field of targeted protein degradation and Wnt/β-catenin signaling.

Introduction to this compound

This compound is a novel investigational compound that has demonstrated significant potential in the targeted degradation of β-catenin. The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in various cancers. Mutations in β-catenin, particularly at serine residues S33 and S37 which are critical for its phosphorylation-dependent degradation, can lead to its accumulation and oncogenic activity. This compound represents a promising therapeutic strategy by specifically promoting the degradation of these mutant forms of β-catenin.

Chemical Properties:

| Property | Value |

| Chemical Formula | C20H11Cl2F3N2O4S |

| Molecular Weight | 503.28 g/mol |

| CAS Number | 2763260-36-0 |

| IUPAC Name | 3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid |

Mechanism of Action: A Molecular Glue Approach

This compound acts as a molecular glue, stabilizing the interaction between the E3 ligase SCFβ-TrCP and its substrate, β-catenin. The mechanism can be dissected into the following key steps:

-

Binding to the β-catenin:β-TrCP Interface: Structural studies of a related analog suggest that this compound binds to a pocket at the interface of the β-catenin phosphodegron and the β-TrCP substrate receptor.

-

Enhancement of Binding Affinity: By occupying this pocket, this compound increases the binding affinity between β-catenin and β-TrCP. This is particularly effective for β-catenin mutants (e.g., S37A) that are otherwise poor substrates for β-TrCP.

-

Promotion of Ubiquitylation: The stabilized complex facilitates the transfer of ubiquitin from the E2 conjugating enzyme to β-catenin, leading to the formation of a polyubiquitin chain.

-

Proteasomal Degradation: Polyubiquitylated β-catenin is then recognized and degraded by the 26S proteasome.

Figure 1: Signaling pathway of β-catenin degradation and the intervention by this compound.

Quantitative Efficacy of this compound

The potency of this compound has been characterized through various biochemical assays. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Potency of this compound

| Parameter | Substrate | Value | Reference |

| EC50 | pSer33/Ser37 β-catenin peptide | 62 nM | |

| Kd | pSer33/Ser37 β-catenin peptide | 0.6 nM | |

| EC50 | pSer33/S37A β-catenin peptide | 62 ± 3 nM | |

| EC50 | pSer33/Ser37 β-catenin peptide | 457 ± 23 nM |

Table 2: Enhancement of Binding Affinity for Phosphomimetic β-catenin

| Compound | Substrate | Binding Affinity (No Compound) | Binding Affinity (+ 40 µM this compound) | Reference |

| This compound | S33E/S37A phosphomimetic peptide | >5 µM | 22 nM |

Experimental Protocols

The following are descriptions of the key experimental methodologies used to characterize this compound.

Fluorescence Polarization (FP)-Based Binding Assay

This assay is used to determine the binding affinity (Kd) and potency (EC50) of this compound in enhancing the β-catenin:β-TrCP interaction.

Protocol:

-

Reagents:

-

Recombinant β-TrCP/Skp1 complex.

-

Fluorescently labeled (e.g., FAM) β-catenin phosphodegron peptides (wild-type and mutants).

-

This compound serially diluted in DMSO.

-

Assay buffer (e.g., PBS with 0.01% Triton X-100 and 1 mM DTT).

-

-

Procedure:

-

A fixed concentration of the β-TrCP/Skp1 complex and the FAM-labeled β-catenin peptide are incubated in the assay buffer.

-

Varying concentrations of this compound are added to the wells of a microplate.

-

The plate is incubated to allow the binding to reach equilibrium.

-

Fluorescence polarization is measured using a plate reader.

-

-

Data Analysis:

-

The change in fluorescence polarization is plotted against the concentration of this compound.

-

The EC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Figure 2: Workflow for the Fluorescence Polarization (FP)-based binding assay.

In Vitro Ubiquitylation Assay

This assay assesses the ability of this compound to promote the ubiquitylation of β-catenin by SCFβ-TrCP.

Protocol:

-

Reagents:

-

Recombinant E1 (ubiquitin-activating enzyme), E2 (ubiquitin-conjugating enzyme, e.g., UbcH5c), and SCFβ-TrCP (E3 ligase).

-

Recombinant β-catenin (wild-type or mutant).

-

Ubiquitin.

-

ATP.

-

This compound.

-

Reaction buffer.

-

-

Procedure:

-

The ubiquitylation reaction is assembled with all components in the reaction buffer.

-

The reaction is initiated by the addition of ATP.

-

The reaction is incubated at 37°C for a specific time course.

-

The reaction is quenched by adding SDS-PAGE loading buffer.

-

-

Analysis:

-

The reaction products are resolved by SDS-PAGE and analyzed by Western blotting using an anti-β-catenin antibody.

-

The formation of higher molecular weight polyubiquitylated β-catenin species is indicative of ubiquitylation.

-

Figure 3: Workflow for the in vitro ubiquitylation assay.

Conclusion

This compound is a powerful chemical probe and a potential therapeutic lead that operates through a molecular glue mechanism to induce the degradation of β-catenin. The data presented in this guide highlight its potency and specific mode of action. The detailed experimental protocols provide a framework for researchers to further investigate this compound and other molecular glues in the context of targeted protein degradation and cancer therapy. The rational design and discovery of molecules like this compound open new avenues for targeting previously "undruggable" proteins in various diseases.

An In-depth Technical Guide to NRX-103094: A Molecular Glue for β-catenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of NRX-103094, a small molecule identified as a molecular glue that promotes the degradation of β-catenin. This document details the mechanism of action, quantitative biochemical and cellular data, and detailed experimental protocols for the characterization of this compound.

Core Concept: Molecular Glues for Targeted Protein Degradation

Molecular glues are small molecules that induce or stabilize the interaction between two proteins that otherwise have little to no affinity for each other.[1][2] In the context of targeted protein degradation, molecular glues can facilitate the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[2] This approach offers a promising therapeutic strategy for targeting proteins that have been traditionally considered "undruggable," such as transcription factors and scaffolding proteins.[2]

This compound exemplifies this innovative therapeutic modality by selectively enhancing the interaction between the oncogenic protein β-catenin and its native E3 ligase, SCFβ-TrCP, thereby promoting its degradation.[3]

Mechanism of Action of this compound

Under normal physiological conditions, in the absence of a Wnt signal, β-catenin is phosphorylated at key serine and threonine residues (Ser33, Ser37, and Thr41) by a "destruction complex" that includes Axin, APC, CK1, and GSK3β.[4][5] This phosphorylation event creates a recognition motif for the β-TrCP subunit of the SCF E3 ubiquitin ligase complex, leading to the ubiquitination and proteasomal degradation of β-catenin.[5] In many cancers, mutations in β-catenin, particularly at the Ser37 residue, impair this recognition by β-TrCP, leading to the stabilization and accumulation of β-catenin and subsequent aberrant activation of Wnt target genes that drive cell proliferation.

This compound acts as a molecular glue to restore the interaction between mutant β-catenin and β-TrCP. It achieves this by binding to the interface of the β-catenin:β-TrCP complex, thereby enhancing their binding affinity and promoting the ubiquitination and degradation of mutant β-catenin.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its more potent analog, NRX-252114, in enhancing the interaction between β-catenin and β-TrCP.

| Compound | β-catenin Peptide | Assay Type | Parameter | Value | Reference |

| This compound | pSer33/Ser37 | Binding | EC50 | 62 nM | [4] |

| pSer33/Ser37 | Binding | Kd | 0.6 nM | [4] | |

| pSer33/S37A | Binding | EC50 | 62 ± 3 nM | ||

| S33E/S37A (phosphomimetic) | Binding | Affinity | >5 μM to 22 nM | [4] | |

| NRX-252114 | pSer33/S37A | Binding | EC50 | 6.5 nM | [6] |

| pSer33/S37A | Binding | Kd | 0.4 nM | [6] | |

| pSer33/S37A | Binding | Cooperativity | >1500-fold | [7] |

Mandatory Visualizations

Caption: The canonical Wnt/β-catenin signaling pathway in its "OFF" and "ON" states.

Caption: Mechanism of action of this compound as a molecular glue.

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Fluorescence Polarization (FP) Assay for β-catenin:β-TrCP Interaction

This assay measures the binding affinity between a fluorescently labeled β-catenin peptide and the β-TrCP protein. The binding of the larger protein to the small fluorescent peptide causes a decrease in the peptide's rotation, leading to an increase in the polarization of the emitted light.

Materials:

-

Fluorescently labeled β-catenin peptide (e.g., FITC-labeled pSer33/S37A β-catenin peptide)

-

Recombinant human β-TrCP/Skp1 complex

-

Assay buffer (e.g., PBS with 0.01% Triton X-100)

-

This compound

-

384-well black, low-volume microplates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Prepare Reagents:

-

Prepare a 2X stock solution of the FITC-labeled β-catenin peptide at a final concentration of 10 nM in assay buffer.

-

Prepare a serial dilution of the β-TrCP/Skp1 complex in assay buffer.

-

Prepare a serial dilution of this compound in DMSO, and then dilute in assay buffer to a 2X final concentration.

-

-

Assay Setup:

-

To each well of the 384-well plate, add 10 µL of the 2X FITC-labeled β-catenin peptide solution.

-

Add 10 µL of the serially diluted β-TrCP/Skp1 complex or assay buffer (for control wells).

-

For testing the effect of this compound, add 10 µL of the 2X compound solution to wells containing the β-catenin peptide and a fixed, subsaturating concentration of β-TrCP/Skp1.

-

-

Incubation:

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

-

Measurement:

-

Measure the fluorescence polarization on a compatible plate reader with appropriate excitation and emission filters for FITC (e.g., excitation at 485 nm and emission at 535 nm).

-

-

Data Analysis:

-

Calculate the millipolarization (mP) values.

-

Plot the mP values as a function of the β-TrCP concentration to determine the Kd.

-

Plot the mP values as a function of the this compound concentration to determine the EC50.

-

In Vitro Ubiquitination Assay

This assay biochemically reconstitutes the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex in the presence of this compound.

Materials:

-

Recombinant human β-catenin (wild-type or mutant)

-

Recombinant human SCFβ-TrCP complex (or individual components: Skp1, Cul1, Roc1, and β-TrCP)

-

Recombinant human E1 activating enzyme (e.g., UBE1)

-

Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

-

Human ubiquitin

-

ATP solution (100 mM)

-

Ubiquitination reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 10 mM MgCl2, 1 mM DTT)

-

This compound

-

SDS-PAGE gels and Western blot reagents

-

Anti-β-catenin antibody and anti-ubiquitin antibody

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the following components on ice:

-

Ubiquitination reaction buffer

-

E1 enzyme (e.g., 100 nM)

-

E2 enzyme (e.g., 500 nM)

-

Ubiquitin (e.g., 10 µM)

-

β-catenin substrate (e.g., 200 nM)

-

SCFβ-TrCP complex (e.g., 50 nM)

-

This compound or DMSO vehicle control at various concentrations.

-

-

-

Initiate Reaction:

-

Add ATP to a final concentration of 10 mM to initiate the reaction.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

-

Stop Reaction:

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Perform a Western blot using an anti-β-catenin antibody to detect the ubiquitinated forms of β-catenin, which will appear as a high-molecular-weight smear or ladder. An anti-ubiquitin antibody can also be used to confirm ubiquitination.

-

Cell-Based β-catenin Degradation Assay

This assay evaluates the ability of this compound to induce the degradation of β-catenin in a cellular context.

Materials:

-

HEK293T cells (or another suitable cell line, potentially engineered to express mutant β-catenin)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and Western blot reagents

-

Primary antibodies: anti-β-catenin and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1 to 50 µM) or DMSO vehicle control for a specified time (e.g., 6-24 hours).

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blot:

-

Normalize the protein amounts for each sample and prepare them with SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST).

-

Incubate the membrane with the primary anti-β-catenin antibody and the loading control antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for β-catenin and the loading control.

-

Normalize the β-catenin signal to the loading control signal to determine the relative decrease in β-catenin levels upon treatment with this compound.

-

References

- 1. abmole.com [abmole.com]

- 2. NRX 252114 Supplier | CAS 2763260-39-3 | NRX252114 | Tocris Bioscience [tocris.com]

- 3. tenovapharma.com [tenovapharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Small molecule and peptide inhibitors of βTrCP and the βTrCP–NRF2 protein–protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. medchemexpress.com [medchemexpress.com]

The Rise of Molecular Glues: A Technical Guide to the Discovery and Development of NRX-103094

For Researchers, Scientists, and Drug Development Professionals

Abstract

The targeted degradation of pathogenic proteins represents a paradigm shift in therapeutic intervention. Small molecules known as "molecular glues" have emerged as a powerful modality within this field, facilitating the interaction between an E3 ubiquitin ligase and a target protein to induce its degradation. This technical guide provides an in-depth overview of the discovery and development of NRX-103094, a potent molecular glue that enhances the interaction between the oncoprotein β-catenin and the β-TrCP subunit of the SCF E3 ubiquitin ligase complex. This document details the mechanism of action, key quantitative data, experimental protocols, and the rational drug discovery workflow that led to the identification of this promising compound.

Introduction: The Challenge of Targeting β-Catenin

The Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway, often through mutations that lead to the stabilization of the transcriptional co-activator β-catenin, is a hallmark of numerous cancers. In a healthy cell, β-catenin levels are kept in check by a "destruction complex" composed of Axin, APC, GSK3, and CK1. This complex facilitates the sequential phosphorylation of β-catenin, marking it for recognition by the E3 ubiquitin ligase β-TrCP and subsequent proteasomal degradation. Mutations in β-catenin, particularly at serine and threonine residues critical for phosphorylation, prevent its recognition by β-TrCP, leading to its accumulation and the activation of oncogenic gene expression. The lack of traditional druggable pockets on β-catenin has made it a challenging target for conventional small molecule inhibitors.

This compound: A Molecular Glue Approach

This compound is a small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and β-TrCP. It acts as a "molecular glue," fitting into the interface of the β-catenin/β-TrCP complex and stabilizing their interaction. This enhanced binding overcomes the effect of mutations that would otherwise disrupt this recognition, thereby promoting the ubiquitination and subsequent degradation of oncogenic β-catenin.

Mechanism of Action

This compound functions by binding to a pocket at the β-catenin:β-TrCP interface, effectively "gluing" the two proteins together. This leads to an increase in the efficiency of the ubiquitination process, where multiple ubiquitin molecules are attached to β-catenin, flagging it for destruction by the proteasome.

Quantitative Data Summary

The following tables summarize the key in vitro potency and binding affinity data for this compound and related compounds.

| Compound | Peptide | Assay | EC50 (nM) | Fold Cooperativity | Reference |

| This compound | pSer33/S37A β-catenin | TR-FRET | 62 ± 3 | 1000 | |

| NRX-252114 | pSer33/S37A β-catenin | TR-FRET | 6.5 ± 0.3 | >1500 | |

| NRX-2663 | pSer33/Ser37 β-catenin | TR-FRET | 80,000 ± 4,000 | 13 |

| Compound | Peptide | Assay | Kd (nM) | Reference |

| This compound | pSer33/Ser37 β-catenin | TR-FRET | 0.6 | |

| NRX-252114 | pSer33/S37A β-catenin | TR-FRET | 0.4 |

Experimental Protocols

In Vitro Ubiquitination Assay

This protocol outlines the steps to assess the ability of this compound to promote the ubiquitination of β-catenin in a reconstituted system.

Reagents:

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UBE2D1)

-

SCFβ-TrCP E3 Ligase Complex

-

Recombinant β-catenin (wild-type or mutant)

-

Ubiquitin

-

ATP

-

This compound (or other test compounds)

-

Ubiquitination Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT, 2 mM ATP)

-

SDS-PAGE reagents

-

Anti-β-catenin antibody

-

Anti-ubiquitin antibody

Procedure:

-

Prepare a reaction mixture containing E1 enzyme (e.g., 100 nM), E2 enzyme (e.g., 500 nM), SCFβ-TrCP E3 ligase (e.g., 200 nM), β-catenin substrate (e.g., 1 µM), and ubiquitin (e.g., 10 µM) in ubiquitination reaction buffer.

-

Add this compound or vehicle control (e.g., DMSO) to the reaction mixture at the desired final concentration.

-

Initiate the reaction by adding ATP to a final concentration of 2 mM.

-

Incubate the reaction at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and boiling for 5 minutes.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Perform a western blot analysis using an anti-β-catenin antibody to detect the unmodified and ubiquitinated forms of β-catenin. A ladder of higher molecular weight bands indicates polyubiquitination.

-

Confirm ubiquitination by stripping the membrane and re-probing with an anti-ubiquitin antibody.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This protocol describes a homogenous, in-solution binding assay to quantify the interaction between β-catenin and β-TrCP in the presence of this compound.

Reagents:

-

GST-tagged β-TrCP

-

Biotinylated β-catenin peptide (e.g., pSer33/S37A)

-

Terbium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated fluorophore (e.g., d2) (Acceptor)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

Procedure:

-

Prepare a 2X solution of GST-β-TrCP and Terbium-labeled anti-GST antibody in assay buffer.

-

Prepare a 2X solution of biotinylated β-catenin peptide and Streptavidin-d2 in assay buffer.

-

Prepare serial dilutions of this compound in DMSO and then dilute into assay buffer to create a 4X compound plate.

-

In a 384-well low-volume microplate, add 5 µL of the 4X compound solution.

-

Add 5 µL of the 2X GST-β-TrCP/antibody mix to each well.

-

Add 10 µL of the 2X biotinylated β-catenin/streptavidin-d2 mix to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Excite the terbium donor at ~340 nm and measure emission at two wavelengths: the terbium emission at ~620 nm and the acceptor emission at ~665 nm.

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission). An increase in this ratio indicates enhanced binding between β-catenin and β-TrCP.

-

Plot the TR-FRET ratio against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.

Visualizing the Process: Diagrams

β-Catenin Ubiquitination Signaling Pathway

NRX-103094: A Molecular Glue for Enhanced Protein-Protein Interactions

An In-depth Technical Guide on the Mechanism and Application of NRX-103094 in Modulating the β-catenin:β-TrCP Interaction

Introduction

This compound is a potent, drug-like small molecule that functions as a "molecular glue" to enhance the protein-protein interaction (PPI) between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP.[1][2] By stabilizing this interaction, this compound facilitates the ubiquitylation and subsequent proteasomal degradation of mutant β-catenin.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, experimental validation, and therapeutic potential of this compound for researchers, scientists, and drug development professionals.

Core Mechanism: Stabilizing the β-catenin:β-TrCP Interaction

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis. Its dysregulation, often due to mutations that prevent β-catenin degradation, is implicated in various cancers.[4] this compound acts by inserting into the interface between β-catenin and β-TrCP, effectively compensating for mutations that would otherwise weaken this interaction.[1][4] This enhanced binding promotes the transfer of ubiquitin to β-catenin, marking it for destruction by the proteasome.

A key aspect of this compound's function is its ability to potentiate the binding of β-catenin peptides with specific mutations, such as pSer33/S37A, to β-TrCP.[3] A more soluble analog, NRX-1933, was used to elucidate the binding mode through crystallography, revealing that the molecule occupies a pocket at the interface of the two proteins.[4]

Quantitative Analysis of this compound Activity

The potency of this compound and its analogs has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data available.

| Compound | Target Peptide | EC50 (nM) | Kd (nM) | Cooperativity |

| This compound | pSer33/S37A β-catenin | 62 ± 3 | 0.6 | >1000-fold |

| This compound | pSer33/Ser37 β-catenin | 457 | Not Reported | Not Reported |

| NRX-252114 | pSer33/S37A β-catenin | 6.5 ± 0.3 | 0.4 | >1500-fold |

Table 1: In Vitro Binding and Potency of this compound and Analog NRX-252114.[3][5][6]

| Compound | Target Peptide/Protein | Concentration | Effect |

| This compound | pSer33/S37A β-catenin peptide | 250 nM | Potentiates ubiquitylation to levels greater than wild-type.[3][5] |

| This compound | S33E/S37A phosphomimetic peptide | 40 µM | Enhances binding affinity for β-TrCP from >5 µM to 22 nM.[3][5] |

| This compound | Full-length S33E/S37A β-catenin protein | 20 µM | Strongly promotes ubiquitylation, approaching wild-type levels.[3][5] |

| NRX-252114 | S33E/S37A β-catenin:β-TrCP | 20 µM (6h in HEK293T cells) | Results in robust interaction.[6] |

Table 2: Functional Effects of this compound and Analog NRX-252114 on Ubiquitylation and Binding.[3][5][6]

Signaling Pathway and Mechanism of Action

The following diagram illustrates the signaling pathway and the mechanism by which this compound enhances the degradation of mutant β-catenin.

Caption: Mechanism of this compound in restoring mutant β-catenin degradation.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon the research surrounding this compound.

In Vitro Ubiquitylation Assay

This assay assesses the ability of this compound to promote the ubiquitylation of β-catenin by SCFβ-TrCP.

Caption: Workflow for the in vitro ubiquitylation assay.

Methodology:

-

Prepare a reaction mixture containing E1 activating enzyme, E2 conjugating enzyme (UbcH5c), ubiquitin, ATP, purified SCFβ-TrCP complex, and the mutant β-catenin substrate (either peptide or full-length protein).

-

Add this compound (typically from a DMSO stock) or a DMSO vehicle control to the reaction mixtures.

-

Incubate the reactions at 30°C for a specified time course (e.g., 0-60 minutes).

-

Quench the reactions by adding SDS-PAGE loading buffer.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody specific for β-catenin.

-

Use a secondary antibody conjugated to a detectable marker (e.g., HRP) for visualization.

-

Analyze the resulting blot for the appearance of a high-molecular-weight smear, indicative of polyubiquitylation.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantify the binding affinity between β-catenin and β-TrCP in the presence of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

NRX-103094: A Molecular Glue Promoting Targeted Protein Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103094 is a potent, small molecule enhancer of the protein-protein interaction between β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound stabilizes the binding of phosphorylated β-catenin to β-TrCP, leading to enhanced ubiquitination and subsequent proteasomal degradation of β-catenin. This mechanism of action holds significant therapeutic potential for targeting dysregulated β-catenin signaling in various diseases, including cancer. This guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, including detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

This compound is a synthetic molecule with the chemical name 3-{4-[(2,6-dichlorophenyl)sulfanyl]-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-amido}benzoic acid.[1][2] Its structure is characterized by a central trifluoromethyl-pyridone core.

| Property | Value | Reference |

| Chemical Formula | C20H11Cl2F3N2O4S | [1][3] |

| Molecular Weight | 503.28 g/mol | [1][3] |

| CAS Number | 2763260-36-0 | [3][4][5] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO and DMF | [3] |

| SMILES | OC(=O)C1=CC=CC(=C1)NC(=O)C1=C(SC2=C(C=CC=C2Cl)Cl)C=C(N(C1=O))C(F)(F)F | [1][3] |

| InChI Key | HFBGFWJURBVNFD-UHFFFAOYSA-N | [1] |

Mechanism of Action: A Molecular Glue for β-catenin Degradation

This compound functions as a molecular glue, a type of small molecule that induces or stabilizes the interaction between two proteins that would otherwise have a weak or transient affinity.[3] In the canonical Wnt/β-catenin signaling pathway, the destruction complex, which includes Axin, APC, CK1, and GSK3, phosphorylates β-catenin at specific serine and threonine residues. This phosphorylation event creates a recognition site for the β-TrCP subunit of the SCF (Skp1-Cul1-F-box) E3 ubiquitin ligase complex.

This compound enhances the binding of phosphorylated β-catenin to β-TrCP.[4][6] This stabilization of the β-catenin:β-TrCP complex facilitates the efficient transfer of ubiquitin molecules from the E2 conjugating enzyme to β-catenin. The resulting polyubiquitin chain acts as a signal for the 26S proteasome to recognize and degrade β-catenin, thereby downregulating Wnt signaling.

Quantitative Data

The potency of this compound has been quantified through various in vitro assays, demonstrating its ability to enhance the binding affinity and subsequent ubiquitination of β-catenin.

| Parameter | Substrate | Value | Reference |

| EC50 (Binding) | pSer33/Ser37 β-catenin peptide | 62 nM | [4][5][6] |

| Kd (Binding) | pSer33/Ser37 β-catenin peptide | 0.6 nM | [4][5][6] |

| EC50 (Binding) | pSer33/Ser37 β-catenin peptide | 457 nM | [4] |

| Binding Affinity Enhancement | S33E/S37A phosphomimetic peptide | From >5 µM to 22 nM (in the presence of 40 µM this compound) | [4] |

| Ubiquitination Potentiation | pSer33/S37A β-catenin peptide | Potentiates to levels greater than wild-type at 250 nM | [4] |

Experimental Protocols

The following sections describe the methodologies for key experiments used to characterize the activity of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay is used to quantify the binding affinity between β-catenin and β-TrCP in the presence and absence of this compound.

Materials:

-

GST-tagged β-TrCP

-

Biotinylated phosphopeptide of β-catenin (e.g., pSer33/Ser37)

-

Europium-labeled anti-GST antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20)

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer.

-

In a 384-well plate, add the β-catenin phosphopeptide, GST-β-TrCP, and the serially diluted this compound or vehicle control (DMSO).

-

Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to allow for binding to reach equilibrium.

-

Add the TR-FRET detection reagents: Europium-labeled anti-GST antibody and streptavidin-conjugated acceptor.

-

Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths after a time delay (e.g., 60 µs) following excitation (e.g., 340 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

-

Plot the TR-FRET ratio against the concentration of this compound and fit the data to a suitable binding model to determine EC50 values.

In Vitro Ubiquitination Assay

This assay directly assesses the ability of this compound to enhance the ubiquitination of β-catenin by the SCFβ-TrCP complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D1)

-

Recombinant SCFβ-TrCP complex

-

Recombinant β-catenin (or a peptide fragment)

-

Ubiquitin

-

This compound

-

ATP

-

Ubiquitination Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

Anti-ubiquitin antibody

Procedure:

-

Set up reaction tubes containing ubiquitination buffer, E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin.

-

Add serially diluted this compound or vehicle control (DMSO) to the respective tubes.

-

Pre-incubate the mixture for a short period (e.g., 10 minutes) at 30°C.

-

Initiate the reaction by adding ATP.

-

Incubate the reaction at 37°C for a defined time course (e.g., 0, 15, 30, 60 minutes).

-

Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

-

Resolve the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Perform Western blotting using an anti-β-catenin antibody to visualize the formation of higher molecular weight, polyubiquitinated β-catenin species. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

-

Analyze the intensity of the ubiquitinated β-catenin bands to assess the effect of this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. As a molecular glue, it offers a novel modality for modulating protein-protein interactions with high specificity and potency. The data and protocols presented in this guide provide a foundational understanding of this compound's chemical nature and biological activity. Further research into its in vivo efficacy, safety profile, and potential for therapeutic applications is warranted. This molecule serves as a valuable tool for researchers investigating the Wnt/β-catenin signaling pathway and as a promising lead compound for the development of new therapeutics.

References

- 1. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]

- 3. tenovapharma.com [tenovapharma.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. abmole.com [abmole.com]

- 6. In vivo protein ubiquitination conjugation assay [bio-protocol.org]

The Molecular Glue NRX-103094: A Potent Modulator of the Wnt Signaling Pathway Through Enhanced β-Catenin Degradation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The Wnt signaling pathway is a critical regulator of cellular processes, and its dysregulation is implicated in numerous diseases, including cancer. A key component of this pathway is the protein β-catenin, the levels of which are tightly controlled by a destruction complex that includes the E3 ubiquitin ligase SCFβ-TrCP. The small molecule NRX-103094 has emerged as a potent modulator of Wnt signaling, acting as a "molecular glue" to enhance the interaction between β-catenin and SCFβ-TrCP. This targeted enhancement leads to increased ubiquitylation and subsequent proteasomal degradation of β-catenin, particularly mutant forms prevalent in various cancers. This technical guide provides a comprehensive overview of the mechanism of action of this compound, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to the Wnt Signaling Pathway and the Role of β-Catenin

The canonical Wnt signaling pathway plays a pivotal role in embryonic development and adult tissue homeostasis. In the absence of a Wnt ligand, cytoplasmic β-catenin is phosphorylated by a destruction complex, which includes Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). This phosphorylation event marks β-catenin for recognition by the SCFβ-TrCP E3 ubiquitin ligase, leading to its ubiquitylation and subsequent degradation by the proteasome. When Wnt ligands bind to their receptors, this destruction complex is inactivated, allowing β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it activates target gene expression. Mutations that prevent β-catenin phosphorylation and degradation lead to its constitutive activation and are a hallmark of many cancers.

This compound: A Molecular Glue Enhancing β-Catenin:β-TrCP Interaction

This compound is a small molecule that has been identified as a potent enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, β-TrCP[1][2][3][4]. Unlike traditional inhibitors, this compound functions as a molecular glue, stabilizing the transient interaction between the phosphorylated degron motif of β-catenin and the substrate receptor component of the SCF E3 ligase, β-TrCP[5]. This enhanced interaction significantly increases the efficiency of β-catenin ubiquitylation and subsequent proteasomal degradation[5][6]. Notably, this compound demonstrates high potency in enhancing the binding of mutant forms of β-catenin, such as those with mutations at Ser37, which are often found in cancer and are poor substrates for β-TrCP[6][7].

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent ability to enhance the β-catenin:β-TrCP interaction and promote β-catenin ubiquitylation.

| Parameter | Description | Value | Reference |

| EC50 | Concentration of this compound for half-maximal enhancement of pSer33/Ser37 β-catenin peptide binding to β-TrCP. | 62 nM | [1][2][3][4] |

| Kd | Dissociation constant for the binding of pSer33/Ser37 β-catenin peptide to β-TrCP in the presence of this compound. | 0.6 nM | [1][2][3][4] |

| EC50 | Concentration of this compound for half-maximal enhancement of pSer33/S37A β-catenin peptide binding to β-TrCP. | 457 nM | [1][8] |

| Binding Enhancement | Enhancement of S33E/S37A phosphomimetic peptide binding affinity for β-TrCP in the presence of 40 µM this compound. | From >5 µM to 22 nM | [1][6][8] |

| Ubiquitylation Enhancement | Concentration of this compound at which ubiquitylation of pSer33/S37A β-catenin peptide exceeds wild-type levels. | 250 nM | [1][6][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for β-Catenin:β-TrCP Interaction

This assay is used to quantify the effect of this compound on the interaction between β-catenin and β-TrCP in a high-throughput format.

Materials:

-

Recombinant His-tagged β-TrCP

-

Biotinylated phosphopeptide corresponding to the β-catenin degron (e.g., pSer33/Ser37)

-

Europium-labeled anti-His antibody (Donor fluorophore)

-

Streptavidin-conjugated Allophycocyanin (APC) (Acceptor fluorophore)

-

Assay Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.1% BSA

-

This compound stock solution in DMSO

-

384-well low-volume microplates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO and then dilute into Assay Buffer to the desired final concentrations.

-

In a 384-well plate, add 5 µL of the diluted this compound or DMSO vehicle control.

-

Add 5 µL of a solution containing His-tagged β-TrCP and Europium-labeled anti-His antibody in Assay Buffer.

-

Add 5 µL of a solution containing the biotinylated β-catenin phosphopeptide and Streptavidin-APC in Assay Buffer.

-

Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measure the TR-FRET signal using a plate reader with an excitation wavelength of 320-340 nm and emission wavelengths of 615 nm (Europium) and 665 nm (APC).

-

Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the data against the log of the this compound concentration to determine the EC50 value.

In Vitro Ubiquitylation Assay

This assay assesses the ability of this compound to enhance the ubiquitylation of β-catenin by the SCFβ-TrCP E3 ligase complex.

Materials:

-

Recombinant E1 ubiquitin-activating enzyme

-

Recombinant E2 ubiquitin-conjugating enzyme (e.g., UbcH5a)

-

Recombinant ubiquitin

-

Recombinant SCFβ-TrCP complex (or individual components: Skp1, Cul1-Rbx1, and β-TrCP)

-

Recombinant β-catenin (wild-type or mutant)

-

Ubiquitylation Buffer: 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 2 mM DTT

-

ATP solution (100 mM)

-

This compound stock solution in DMSO

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitylation reactions in microcentrifuge tubes on ice.

-

To each tube, add Ubiquitylation Buffer, E1 enzyme, E2 enzyme, ubiquitin, and the SCFβ-TrCP complex.

-

Add the β-catenin substrate.

-

Add this compound at various concentrations or a DMSO vehicle control.

-

Initiate the reaction by adding ATP to a final concentration of 2-5 mM.

-

Incubate the reactions at 30-37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Resolve the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to detect the appearance of higher molecular weight, polyubiquitylated forms of β-catenin. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Cellular β-Catenin Degradation Assay

This assay measures the effect of this compound on the levels of β-catenin in a cellular context.

Materials:

-

HEK293T cells (or another suitable cell line)

-

Expression vector for a tagged mutant β-catenin (e.g., S37A-β-catenin)

-

Transfection reagent

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Proteasome inhibitor (e.g., MG132) as a control

-

Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody (or an antibody against the tag)

-

Anti-loading control antibody (e.g., anti-GAPDH or anti-β-actin)

Procedure:

-

Seed HEK293T cells in 6-well plates and allow them to adhere overnight.

-

Transfect the cells with the mutant β-catenin expression vector using a suitable transfection reagent according to the manufacturer's protocol.

-

Allow the cells to express the protein for 24-48 hours.

-

Treat the cells with various concentrations of this compound or DMSO vehicle for a specified time course (e.g., 4, 8, 12, 24 hours). Include a positive control treated with a proteasome inhibitor to block degradation.

-

Wash the cells with ice-cold PBS and lyse them in Lysis Buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Normalize the protein concentrations of all samples.

-

Resolve the protein lysates by SDS-PAGE and perform a Western blot using an anti-β-catenin antibody and an antibody for a loading control.

-

Quantify the band intensities to determine the relative levels of β-catenin in response to this compound treatment.

Visualizations

Wnt Signaling Pathway and this compound Mechanism of Action

Caption: Wnt signaling pathway and the mechanism of this compound.

Experimental Workflow for In Vitro Ubiquitylation Assay

Caption: Workflow for an in vitro β-catenin ubiquitylation assay.

Conclusion

This compound represents a promising therapeutic strategy for diseases driven by aberrant Wnt signaling, particularly cancers with mutations in β-catenin. Its mode of action as a molecular glue provides a novel paradigm for targeting protein-protein interactions that were previously considered undruggable. The experimental protocols and data presented in this guide offer a framework for researchers to further investigate the therapeutic potential of this compound and other molecular glues targeting the Wnt pathway. The continued exploration of such compounds holds great promise for the development of new and effective treatments for a range of diseases.

References

- 1. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using TR-FRET to Investigate Protein-Protein Interactions: A Case Study of PXR-Coregulator Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Direct Ubiquitination of β-Catenin by Siah-1 and Regulation by the Exchange Factor TBL1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 5. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [ideas.repec.org]

- 7. researchgate.net [researchgate.net]

- 8. Using TR-FRET to investigate protein-protein interactions: a case study of PXR-coregulator interaction - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Target Selectivity of NRX-103094: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103094 is a potent, small molecule enhancer of the protein-protein interaction (PPI) between β-catenin and its cognate E3 ligase, SCFβ-TrCP. By acting as a "molecular glue," this compound selectively promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, particularly mutants thereof. This technical guide provides an in-depth overview of the target selectivity of this compound, including its mechanism of action, quantitative binding data, and detailed experimental protocols for its characterization. The information presented herein is intended to enable researchers to further investigate the therapeutic potential of this compound and similar molecular glues.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular proliferation, differentiation, and survival. Dysregulation of this pathway, often through mutations that lead to the stabilization of β-catenin, is a hallmark of numerous cancers. Wild-type β-catenin is phosphorylated at key serine residues (S33 and S37) by GSK3β, creating a binding site for the β-TrCP subunit of the SCF E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of β-catenin by the proteasome. Mutations at S37, such as S37A, S37C, and S37F, impair this recognition, leading to the accumulation of oncogenic β-catenin.

This compound has been identified as a molecular glue that enhances the binding affinity between β-catenin and β-TrCP, even in the presence of mutations that would typically abrogate this interaction. This guide details the target selectivity of this compound and provides methodologies to assess its activity.

Quantitative Data: Target Selectivity of this compound

The potency of this compound has been quantified using various β-catenin peptides in binding and functional assays. The following table summarizes the key quantitative data regarding the activity of this compound.

| Parameter | β-Catenin Peptide | Value | Reference |

| EC50 | pSer33/Ser37 | 62 nM | [1][2] |

| Kd | pSer33/Ser37 | 0.6 nM | [1][2] |

| EC50 | pSer33/S37A | 62 nM | [1] |

| EC50 | pSer33/Ser37 | 457 nM | [3] |

| Binding Affinity Enhancement | S33E/S37A phosphomimetic peptide | From >5 µM to 22 nM (in the presence of 40 µM this compound) | [1][3] |

Signaling Pathway and Mechanism of Action

This compound functions by stabilizing the interaction between β-catenin and the E3 ligase SCFβ-TrCP. This leads to the ubiquitination and proteasomal degradation of β-catenin. The following diagram illustrates this process.

Caption: Mechanism of this compound-mediated degradation of mutant β-catenin.

Experimental Protocols

The following are representative protocols for assessing the target selectivity of this compound. These are based on established methodologies and should be optimized for specific experimental conditions.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity of β-catenin peptides to β-TrCP in the presence and absence of this compound.

Materials:

-

Fluorescently labeled β-catenin peptide (e.g., FITC-pSer33/S37A)

-

Recombinant β-TrCP protein

-

This compound

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20)

-

384-well, non-binding, black microplates

-

Plate reader with fluorescence polarization capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add a fixed concentration of fluorescently labeled β-catenin peptide and β-TrCP protein to each well.

-

Add the serially diluted this compound to the wells. Include control wells with no compound (DMSO vehicle) and wells with only the fluorescent peptide (no β-TrCP).

-

Incubate the plate at room temperature for 1 hour, protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the EC50 value by plotting the change in fluorescence polarization against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vitro Ubiquitination Assay

This assay determines the ability of this compound to promote the ubiquitination of β-catenin by the SCFβ-TrCP E3 ligase complex.

Materials:

-

Recombinant E1 activating enzyme

-

Recombinant E2 conjugating enzyme (e.g., UBE2D1)

-

Recombinant SCFβ-TrCP complex

-

Recombinant β-catenin (wild-type or mutant)

-

Ubiquitin

-

ATP

-

This compound

-

Ubiquitination reaction buffer (e.g., 50 mM Tris pH 7.5, 10 mM MgCl2, 2 mM DTT)

-

SDS-PAGE gels and Western blotting reagents

-

Anti-β-catenin antibody

-

Anti-ubiquitin antibody

Procedure:

-

Set up the ubiquitination reaction by combining E1, E2, SCFβ-TrCP, β-catenin, and ubiquitin in the reaction buffer.

-

Add varying concentrations of this compound or DMSO vehicle to the reactions.

-

Initiate the reaction by adding ATP.

-

Incubate the reactions at 37°C for 1-2 hours.

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling.

-

Separate the reaction products by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-β-catenin antibody to visualize the ubiquitinated forms of β-catenin, which will appear as a high molecular weight smear. An anti-ubiquitin antibody can also be used to confirm the presence of ubiquitin chains.

Experimental Workflow

The following diagram outlines a typical workflow for the investigation of this compound's activity.

Caption: Experimental workflow for characterizing this compound.

Conclusion

This compound represents a promising class of "molecular glue" compounds that can selectively target and promote the degradation of otherwise "undruggable" proteins. The data and protocols presented in this guide provide a framework for the continued investigation of this compound and the development of novel therapeutics targeting the Wnt/β-catenin signaling pathway. Further studies are warranted to explore the in vivo efficacy and safety profile of this compound.

References

The Molecular Glue NRX-103094: A Technical Guide to its Impact on Oncogenic β-Catenin Mutants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oncogenic mutations in β-catenin, a key mediator of the Wnt signaling pathway, are significant drivers in a variety of cancers. These mutations often occur in the N-terminal region, impairing its phosphorylation-dependent degradation and leading to its accumulation and constitutive activation of downstream pro-proliferative genes. NRX-103094 has emerged as a promising therapeutic agent, acting as a "molecular glue" to selectively target these oncogenic β-catenin mutants for degradation. This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, efficacy against various β-catenin mutants, and the experimental methodologies used for its characterization.

Introduction: The Challenge of Targeting Oncogenic β-Catenin

The Wnt/β-catenin signaling pathway is crucial for embryonic development and adult tissue homeostasis.[1][2] In the absence of a Wnt signal, a destruction complex, including Axin, APC, CK1α, and GSK3β, phosphorylates β-catenin at key serine and threonine residues in its N-terminus. This phosphorylation event marks β-catenin for ubiquitination by the SCFβ-TrCP E3 ubiquitin ligase and subsequent proteasomal degradation.

Mutations in the β-catenin gene (CTNNB1), particularly within exon 3, are frequently observed in various cancers, including colorectal, hepatocellular, and ovarian carcinomas.[3][4] These mutations often abolish or reduce the phosphorylation of serines 33, 37, and 45, and threonine 41, rendering the protein resistant to degradation. The resulting accumulation of stabilized β-catenin in the nucleus leads to the constitutive activation of TCF/LEF-mediated transcription of target genes such as MYC and CCND1 (Cyclin D1), driving uncontrolled cell proliferation.

The flat, extensive protein-protein interaction surfaces of β-catenin have made it a notoriously difficult target for conventional small molecule inhibitors. This compound represents a novel strategy, not by inhibiting β-catenin's interactions, but by enhancing its recognition by the cellular degradation machinery.

Mechanism of Action: A Molecular Glue Approach

This compound functions as a molecular glue, a small molecule that induces or stabilizes the interaction between two proteins that would otherwise have a weak or non-existent affinity.[5][6][7] Specifically, this compound enhances the binding of oncogenic, hypo-phosphorylated β-catenin mutants to the substrate recognition subunit of the SCF E3 ligase, β-TrCP.[5][6]

By binding to the interface of the β-catenin/β-TrCP complex, this compound effectively "glues" the two proteins together, facilitating the ubiquitination of the mutant β-catenin. This leads to its subsequent recognition and degradation by the proteasome, thereby reducing the levels of oncogenic β-catenin in the cell and attenuating downstream Wnt signaling.

Quantitative Efficacy of this compound

The efficacy of this compound has been quantified against various β-catenin peptide mutants using in vitro binding and ubiquitination assays. The data highlights the compound's potency and selectivity for mutants that are resistant to normal degradation pathways.

| β-Catenin Mutant Peptide | Assay Type | Parameter | Value | Reference |

| pSer33/Ser37 | Fluorescence Polarization | EC50 | 457 ± 23 nM | [8] |

| pSer33/S37A | Fluorescence Polarization | EC50 | 62 ± 3 nM | [8] |

| pSer33/S37A | Fluorescence Polarization | Cooperativity | 1000-fold | [8] |

| S33E/S37A | Binding Affinity (in the presence of 40 µM this compound) | Kd | 22 nM | [8] |

| S33E/S37A | Binding Affinity (in the absence of compound) | Kd | >5 µM | [8] |

Table 1: In Vitro Efficacy of this compound against Oncogenic β-Catenin Mutants.

A related, more potent analog, NRX-252114, demonstrates a significant gain in potency, with an EC50 of 6.5 ± 0.3 nM against the pSer33/S37A β-catenin peptide.[8] This highlights the potential for further optimization of this class of molecular glues.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of the key experimental protocols used in the characterization of this compound.

Fluorescence Polarization (FP) Binding Assay

This assay is used to quantify the binding affinity and enhancement of the β-catenin:β-TrCP interaction by this compound.

-

Principle: A fluorescently labeled β-catenin peptide is used. When it is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger β-TrCP protein, its tumbling is slowed, leading to an increase in fluorescence polarization.

-

Protocol Outline:

-

A constant concentration of a fluorescently labeled β-catenin peptide (e.g., BODIPY-TMR-labeled) is incubated with varying concentrations of the purified β-TrCP/Skp1 complex in an appropriate assay buffer.

-

This compound or a vehicle control (DMSO) is added to the reaction mixtures.

-

The reactions are incubated at room temperature to reach equilibrium.

-

Fluorescence polarization is measured using a suitable plate reader.

-

The data is then fitted to a one-site binding model to determine the dissociation constant (Kd) or EC50 for the enhancer.

-

In Vitro Ubiquitination Assay

This assay assesses the ability of this compound to promote the ubiquitination of mutant β-catenin by the SCFβ-TrCP E3 ligase.

-

Principle: The assay reconstitutes the ubiquitination cascade in vitro with purified components. The ubiquitination of the β-catenin substrate is then detected by western blotting.

-

Protocol Outline:

-

The reaction mixture is prepared containing purified E1 activating enzyme, E2 conjugating enzyme (e.g., UbcH5a), ubiquitin, and the SCFβ-TrCP complex in a reaction buffer.

-

The β-catenin substrate (either peptide or full-length protein) and this compound or vehicle control are added.

-

The reaction is initiated by the addition of ATP and incubated at 30°C for a specified time course.

-

The reaction is stopped by the addition of SDS-PAGE loading buffer.

-

The samples are resolved by SDS-PAGE and transferred to a membrane for western blot analysis using an antibody specific for β-catenin to visualize the laddering pattern indicative of polyubiquitination.

-

Cell-Based Assays

While specific cell viability data for this compound is not widely available in the public domain, the primary research focused on demonstrating target engagement and degradation in a cellular context. The TOV-112D ovarian cancer cell line, which is homozygous for the S37A β-catenin mutation, was a key model system.[4][9]

-

Engineered Cell Line Degradation Assay:

-

HEK293T cells are engineered to express a mutant form of β-catenin (e.g., S33E/S37A).

-

These cells are treated with varying concentrations of this compound or a vehicle control.

-

After a specified incubation period, the cells are lysed, and the protein levels of the mutant β-catenin are assessed by western blotting. A decrease in the β-catenin signal indicates compound-induced degradation.

-

Visualizing the Mechanism and Workflow

Wnt/β-Catenin Signaling and the Impact of this compound

Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.

Experimental Workflow for this compound Characterization

Figure 2: A typical experimental workflow for the characterization of a molecular glue like this compound.

Molecular Interaction of the Ternary Complex

The crystal structure of the this compound-β-catenin-β-TrCP ternary complex (PDB ID: 6M91) provides a detailed view of the molecular interactions.[10] this compound sits in a pocket at the interface of β-catenin and β-TrCP, making contacts with residues from both proteins, thereby stabilizing their interaction.

Figure 3: A simplified representation of the key molecular interactions within the this compound-mediated ternary complex.

Downstream Consequences and Therapeutic Potential

By promoting the degradation of oncogenic β-catenin, this compound is expected to reverse the effects of aberrant Wnt pathway activation. This includes the downregulation of key target genes that drive cell proliferation and survival, such as c-Myc and Cyclin D1. While direct experimental evidence for the effect of this compound on these specific downstream targets is not yet extensively published, the mechanism of action strongly supports this outcome. The reduction of these oncoproteins should, in turn, lead to cell cycle arrest and apoptosis in cancer cells that are dependent on the Wnt/β-catenin signaling pathway for their growth and survival.

Conclusion and Future Directions

This compound exemplifies a promising new therapeutic modality for targeting "undruggable" oncoproteins like mutant β-catenin. The molecular glue approach circumvents the difficulties of traditional inhibitory strategies by co-opting the cell's own protein degradation machinery. The detailed biochemical and structural data available for this compound provide a solid foundation for the rational design of even more potent and selective next-generation compounds. Further studies are warranted to explore the efficacy of this compound and its analogs in a broader range of cancer models harboring different β-catenin mutations and to fully elucidate their impact on the downstream Wnt signaling cascade and cancer cell viability. This pioneering work opens up new avenues for the development of targeted therapies for a wide range of diseases driven by protein overexpression or stabilization.

References

- 1. Inhibition of nuclear Wnt signalling: challenges of an elusive target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Roles of Wnt Target Genes in the Journey of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. β-Catenin mutations in cell lines established from human colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diverse mechanisms of beta-catenin deregulation in ovarian endometrioid adenocarcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction [escholarship.org]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Prospective discovery of small molecule enhancers of an E3 ligase-substrate interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. escholarship.org [escholarship.org]

- 10. rcsb.org [rcsb.org]

Preliminary In Vitro Profile of NRX-103094: A Molecular Glue Enhancing β-Catenin Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

NRX-103094 is a novel small molecule identified as a potent molecular glue that enhances the protein-protein interaction (PPI) between the oncogenic transcription factor β-catenin and its cognate E3 ubiquitin ligase, SCFβ-TrCP. By stabilizing this interaction, this compound facilitates the ubiquitination and subsequent proteasomal degradation of β-catenin, a key mediator in the Wnt signaling pathway. Dysregulation of this pathway is a hallmark of numerous cancers, including colorectal cancer. This document provides a comprehensive overview of the preliminary in vitro studies of this compound, including its mechanism of action, quantitative biochemical data, and detailed experimental methodologies.

Introduction

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and adult tissue homeostasis. In the absence of a Wnt signal, a "destruction complex" composed of Axin, APC, CK1, and GSK3β phosphorylates β-catenin, marking it for recognition by the E3 ligase SCFβ-TrCP and subsequent proteasomal degradation. In many cancers, mutations in components of this pathway, such as APC or β-catenin itself (specifically at serine/threonine residues like S37), prevent this degradation, leading to the accumulation of β-catenin in the nucleus, where it drives the transcription of oncogenes.

This compound represents a promising therapeutic strategy by acting as a "molecular glue" to restore the interaction between mutant β-catenin and β-TrCP, thereby promoting its degradation.[1][2] This contrasts with traditional inhibitors by actively facilitating the removal of the pathogenic protein.

Mechanism of Action